P-Menth-1-en-9-al

Description

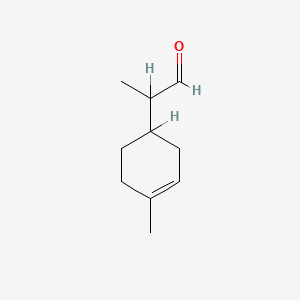

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,7,9-10H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEJBWOWZDRULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865494 | |

| Record name | 3-Cyclohexene-1-acetaldehyde, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; powerful spicy, herbaceous odour | |

| Record name | p-Menth-1-en-9-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/904/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Menth-1-en-9-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/904/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.916 (20°) | |

| Record name | p-Menth-1-en-9-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/904/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29548-14-9 | |

| Record name | p-Menth-1-en-9-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Menthen-9-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029548149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-acetaldehyde, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-acetaldehyde, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dimethylcyclohex-3-ene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-MENTHEN-9-AL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25OS1Y59MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of P Menth 1 En 9 Al

Phytochemical Isolation and Identification of P-Menth-1-en-9-al

The identification and isolation of perillaldehyde (B36042) from plant sources involve various phytochemical techniques. Its presence in essential oils and food products is well-documented, underscoring its importance in natural product chemistry.

Occurrence in Plant Species and Essential Oils

Perillaldehyde is a significant component in the essential oils of several plant species. It is particularly abundant in plants of the Perilla genus, such as Perilla frutescens (Shiso) nih.govresearchgate.netresearchgate.netarabjchem.org. Other reported plant sources include Cuminum cyminum (Cumin), Foeniculum vulgare (Fennel), Eucalyptus species, and Citrus species chemicalbook.comacs.org. The concentration of perillaldehyde can vary significantly depending on the plant species, the part of the plant analyzed (e.g., leaves, seeds), and environmental factors researchgate.netresearchgate.netarabjchem.org. For instance, in Perilla ocymoides L. var. bicolorlaciniata, perillaldehyde constituted 72.07% of the essential oil, while in Perilla frutescens (L.) Britton var. crispa f. viridis, it was found at 49.47% researchgate.net. Other studies report concentrations such as 77.49% in Perilla frutescens essential oil researchgate.net and 53.41% in another analysis of Perilla frutescens sci-hub.se.

Table 1: Occurrence of Perillaldehyde in Selected Plant Species and Essential Oils

| Plant Species | Part Analyzed | Major Component Concentration | Notes |

| Perilla frutescens (Shiso) | Aerial parts | Up to 77.49% | Abundant in essential oil nih.govresearchgate.netresearchgate.netarabjchem.org |

| Perilla ocymoides L. var. bicolorlaciniata | Aerial parts | 72.07% | Significant component of essential oil researchgate.net |

| Perilla frutescens var. crispa f. viridis | Leaves | 49.47% | Major component of essential oil researchgate.net |

| Citrus species | Peel | Variable | Found in citrus peel oils and juices chemicalbook.comacs.org |

| Mentha spicata (Spearmint) | Not specified | Trace | Reported in spearmint oil chemicalbook.com |

| Lavandula species (Lavender) | Not specified | Trace | Reported in lavender oil chemicalbook.com |

| Cuminum cyminum (Cumin) | Seeds | Trace | Reported in caraway seed oil chemicalbook.com |

| Foeniculum vulgare (Fennel) | Not specified | Trace | Reported in fennel oil chemicalbook.com |

Presence in Food Products and Natural Derivatives

Perillaldehyde is widely utilized as a flavoring agent in the food and beverage industry due to its pleasant, minty, and citrus-like aroma nih.govchemimpex.comontosight.aichemicalbull.comfengchengroup.comchemimpex.com. It is incorporated into various products such as salad dressings, sauces, pickled vegetables, beverages, confectionery, chewing gum, and baked goods nih.govfengchengroup.com. Its natural occurrence in herbs and spices also contributes to the flavor profiles of many foods nih.govchemicalbook.com. Beyond direct use as a flavor, perillaldehyde can be found in natural derivatives, such as perillaldehyde propyleneglycol acetal (B89532), which is a synthetic flavoring agent derived from perillaldehyde and propylene (B89431) glycol ontosight.ai. Its presence in food products is often linked to its role as a natural preservative due to its antimicrobial and antioxidant properties mdpi.com.

Table 2: Perillaldehyde in Food Products and Natural Derivatives

| Food Product Category | Role of Perillaldehyde | Examples |

| Flavoring Agent | Imparts minty, citrus, spicy, and herbaceous notes | Beverages, confectionery, chewing gum, baked goods, salad dressings, sauces |

| Natural Preservative | Antioxidant and antifungal properties | Food packaging, controlling postharvest decay in food crops |

| Natural Derivative | Synthetic flavoring agent | Perillaldehyde propyleneglycol acetal (used in food, beverages, perfumery) |

| Herbs and Spices | Natural component contributing to flavor profile | Perilla species (Shiso), Cumin, Fennel |

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of perillaldehyde is part of the complex metabolic network of plant terpenoids. This process involves the sequential action of specific enzymes, starting from basic isoprenoid precursors.

Terpene Synthase (TPS) Involvement in Monoterpene Genesis

Terpene synthases (TPSs) are crucial enzymes in the biosynthesis of all terpenoids, including monoterpenes. These enzymes catalyze the formation of the basic carbon skeletons of terpenes from prenyl diphosphate (B83284) substrates, primarily geranyl pyrophosphate (GPP) for monoterpenes mdpi.comresearchgate.netnih.govoup.comnih.govresearchgate.netnih.govfrontiersin.orgnih.govtandfonline.compnas.orgresearchgate.netmdpi.com. GPP, a C10 precursor, is cyclized and rearranged by TPS enzymes to form various monoterpene hydrocarbons mdpi.comnih.govfrontiersin.orgwikipedia.orgfrontiersin.orglibretexts.org. Specific TPS enzymes are responsible for generating the core structures that are subsequently modified to yield compounds like perillaldehyde mdpi.comnih.govnih.govresearchgate.netnih.gov. For example, limonene (B3431351) synthase is known to convert GPP into limonene, which is a precursor to perillaldehyde kyoto-u.ac.jpresearchgate.netoup.com. TPS enzymes are classified into subfamilies (e.g., TPS-a, TPS-b, TPS-g) based on their sequence and function, with TPS-b and TPS-g subfamilies often involved in monoterpene production mdpi.comnih.gov.

Enzymatic Transformations in Plant Metabolism

Following the initial formation of monoterpene skeletons by TPS enzymes, further modifications are essential to produce functionalized compounds like perillaldehyde. These transformations often involve oxidative reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and dehydrogenases mdpi.comresearchgate.netkyoto-u.ac.jpucanr.edu. Specifically, the conversion of precursor alcohols to aldehydes, or other hydroxylated intermediates to their corresponding aldehyde forms, is critical. For instance, cytochrome P450 enzymes are implicated in the hydroxylation of limonene to perillyl alcohol, which is then oxidized to perillaldehyde kyoto-u.ac.jpoup.com. Aldehyde dehydrogenases or similar oxidoreductases are likely involved in the final oxidation step to form the aldehyde functional group of perillaldehyde ucanr.edu.

Metabolic Origins from Precursor Compounds (e.g., Linalool (B1675412), Geraniol)

Perillaldehyde's metabolic origin can be traced back to common monoterpene precursors. Geranyl pyrophosphate (GPP) is the fundamental C10 precursor for monoterpenes mdpi.comnih.govwikipedia.orgfrontiersin.orglibretexts.org. GPP is enzymatically converted by TPSs into various acyclic and cyclic monoterpenes. Key intermediates in the pathway leading to perillaldehyde include limonene, perillyl alcohol, and potentially linalool and geraniol (B1671447), although the direct conversion from linalool or geraniol to perillaldehyde is less explicitly detailed in the provided search results compared to the limonene pathway. The pathway typically involves the cyclization of GPP to limonene, followed by hydroxylation to perillyl alcohol, and subsequent oxidation to perillaldehyde kyoto-u.ac.jpresearchgate.netoup.com.

Compound Name Table

Strategies for this compound Synthesis

The construction of this compound can be achieved through various synthetic pathways. These strategies often leverage readily available natural precursors and incorporate highly selective chemical and enzymatic transformations to build the target molecular architecture.

Classical organic synthesis provides a foundational route to p-menthane (B155814) derivatives. A common strategy begins with a precursor like (+)-limonene. cnr.it One established method involves the metallation of limonene using n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). This step selectively removes a proton to create a reactive organolithium intermediate. The subsequent reaction of this intermediate with an electrophile, such as trimethyl borate, followed by oxidative workup, introduces a hydroxyl group. cnr.it

However, this metallation is not entirely regioselective, leading to a mixture of alcohols, including the desired p-menthenol precursor and perillyl alcohol. cnr.it To obtain the target aldehyde, this mixture of alcohols is subjected to oxidation. Manganese dioxide (MnO2) is an effective reagent for this transformation, converting the alcohols to their corresponding aldehydes. cnr.it The resulting p-mentha-1,8-dien-9-al can then be separated from byproducts like perillaldehyde through chromatographic techniques. cnr.it This multi-step chemical sequence represents a traditional, albeit sometimes low-yielding, approach to accessing the core structure of this compound's immediate precursors.

To overcome the selectivity challenges inherent in traditional synthesis, chemoenzymatic and biocatalytic methods have been developed. These approaches utilize enzymes or whole-cell systems to perform specific transformations with high degrees of stereoselectivity, which is crucial for producing biologically active compounds. cnr.itmdpi.com

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst in organic synthesis, prized for its ability to perform asymmetric reductions of ketones and carbon-carbon double bonds. cnr.itmdpi.com In the synthesis of p-menth-1-en-9-ol (B100243) (the alcohol corresponding to the target aldehyde), baker's yeast is employed to diastereoselectively reduce the C(8)=C(10) double bond of the precursor, p-mentha-1,8-dien-9-al. cnr.it

This microbial reduction is highly stereoselective, directly providing the (8R)-isomers of p-menth-1-en-9-ol with high diastereomeric excess. For instance, the reduction of (+)-p-mentha-1,8-dien-9-al (derived from (+)-limonene) with baker's yeast yields (4R,8R)-p-menth-1-en-9-ol with 97% diastereomeric excess (de). cnr.it Similarly, the enantiomeric starting material yields the (4S,8R)-p-menth-1-en-9-ol with 96% de. cnr.it This biological step offers a practical and highly selective method for setting one of the key stereocenters in the molecule. cnr.it

Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, their formation. This capability is harnessed in kinetic resolutions to separate enantiomers or diastereoisomers of alcohols. mdpi.comresearchgate.net In the synthesis of p-menth-1-en-9-ol isomers, chemical reduction of p-mentha-1,8-dien-9-al produces a mixture of diastereomeric alcohols. cnr.it These mixtures can be separated using lipase-mediated acetylation. cnr.itresearchgate.net

The enzyme Porcine Pancreas Lipase (B570770) (PPL) has been shown to be effective in this resolution. It selectively acetylates one diastereomer, allowing the resulting ester to be separated from the unreacted alcohol. cnr.it The selectivity is significant; PPL demonstrates a clear preference for converting the (8S)-isomer of p-menth-1-en-9-ol, while other lipases like Lipase PS show low selectivity, and Candida rugosa lipase (CRL) shows a slight preference for the (8R)-isomer. cnr.it This enzymatic resolution, often combined with fractional crystallization, is a powerful tool for obtaining all four possible stereoisomers of p-menth-1-en-9-ol in high purity. cnr.it

| Lipase | Substrate Mixture | Preferred Isomer for Acetylation | Observed Selectivity |

|---|---|---|---|

| Porcine Pancreas Lipase (PPL) | (4R,8R/S)-p-menth-1-en-9-ol | (8S) | High |

| Lipase PS (from Pseudomonas cepacia) | (4R,8R/S)-p-menth-1-en-9-ol | - | Low |

| Candida rugosa Lipase (CRL) | (4R,8R/S)-p-menth-1-en-9-ol | (8R) | Poor |

The total synthesis of this compound isomers is efficiently achieved by starting from the inexpensive and commercially available enantiomers of limonene. cnr.it Limonene serves as a chiral pool starting material, establishing the absolute configuration at the C4 position of the p-menthane ring. cnr.it

A representative synthetic pathway is summarized below:

Metallation: (+)-Limonene is treated with n-butyllithium and TMEDA. cnr.it

Boronation & Oxidation: The resulting organolithium species is reacted with trimethyl borate, followed by oxidation to yield a mixture of alcohols. cnr.it

Aldehyde Formation: The alcohol mixture is oxidized with MnO2 to produce (+)-p-mentha-1,8-dien-9-al, which is purified by chromatography. cnr.it

Stereoselective Reduction/Resolution: This aldehyde precursor is then channeled into one of two paths:

Baker's Yeast Reduction: Directly yields the (4R,8R)-p-menth-1-en-9-ol. cnr.it

Chemical Reduction & Lipase Resolution: Reduction with a chemical agent like sodium borohydride (B1222165) gives a mixture of diastereomeric alcohols, which are then separated via PPL-mediated acetylation to provide both the (8R) and (8S) isomers. cnr.it

Final Oxidation: The separated, stereochemically pure p-menth-1-en-9-ol isomers can be oxidized to the corresponding this compound isomers.

This chemoenzymatic strategy provides access to all stereoisomeric forms of the target compound's alcohol precursor from a single starting material. cnr.it

| Step | Reaction | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Total Synthesis Start | (+)-Limonene | Sets (4R) stereocenter | cnr.it |

| 2 | Metallation/Boronation | n-BuLi, TMEDA; B(OMe)3 | Mixture of p-menthenol precursors | cnr.it |

| 3 | Oxidation | MnO2 | (+)-p-mentha-1,8-dien-9-al | cnr.it |

| 4a | Biocatalytic Reduction | Baker's Yeast | (4R,8R)-p-menth-1-en-9-ol (97% de) | cnr.it |

| 4b | Chemical Reduction & Enzymatic Resolution | NaBH4; PPL, Vinyl Acetate | Separated (4R,8R)- and (4R,8S)-p-menth-1-en-9-ol | cnr.it |

Chemoenzymatic and Biocatalytic Approaches

Stereoselective Synthesis and Chiral Control in this compound Production

Achieving high stereochemical control is paramount in the synthesis of p-menthane derivatives, as biological activity is often linked to a specific absolute configuration. cnr.it The synthesis of this compound precursors showcases a powerful combination of substrate control and catalyst control to manage the stereochemistry.

Chiral Control from the Starting Material: The absolute configuration at the C4 position of the cyclohexene (B86901) ring is dictated by the choice of the starting limonene enantiomer. Using (+)-(R)-limonene ensures the (4R) configuration in the final product, while (-)-(S)-limonene would yield the (4S) series. cnr.it

Control of the Side-Chain Stereocenter: The stereocenter at C8 in the side chain is established with high precision using chemoenzymatic methods.

Diastereoselective Reduction: The use of baker's yeast provides excellent diastereoselectivity, directly converting p-mentha-1,8-dien-9-al into the corresponding (8R)-alcohol. This is an example of catalyst-controlled stereoselection. cnr.it

Enantioselective Resolution: For accessing the (8S)-isomer, lipase-mediated kinetic resolution is employed. The PPL enzyme selectively acetylates the (8S)-alcohol from a diastereomeric mixture, allowing for the separation of both the (8S)-acetate and the unreacted (8R)-alcohol. cnr.it

This dual approach, using both biocatalytic reduction and resolution, allows for the preparation of all four isomers of p-menth-1-en-9-ol from the two enantiomers of limonene, demonstrating a high degree of stereocontrol over the entire synthetic process. cnr.it

Diastereoselective and Enantioselective Pathways

The controlled synthesis of specific stereoisomers of p-menthane derivatives is crucial, as biological activity is often dependent on the absolute configuration of the molecule. rsc.org Chemoenzymatic approaches have proven effective in achieving high stereoselectivity.

One notable strategy involves the baker's yeast-mediated reduction of p-mentha-1,8-dien-9-al isomers. This biotransformation selectively reduces the C(8)=C(10) double bond, yielding p-menth-1-en-9-ol isomers with high diastereomeric excess. For example, the reduction of (+)-p-mentha-1,8-dien-9-al with baker's yeast produces the corresponding (8R)-p-menth-1-en-9-ol with a diastereomeric excess of 97%. cnr.it Similarly, the (8R) isomer is obtained from the corresponding aldehyde with 96% de. cnr.it This method provides a direct route to specific diastereomers on a large scale. cnr.it

Catalytic asymmetric hydrogenation is another powerful tool for establishing stereocenters. For instance, the asymmetric hydrogenation of a ketone precursor has been used to construct the chiral core of hapalindole-type alkaloids, which share the p-menthane skeleton. nih.govrsc.org This method allows for the creation of three contiguous stereocenters with high control. nih.govrsc.org

Chiral Pool and Chiral Resolution Strategies

The use of readily available chiral starting materials, known as the chiral pool, is a common and effective strategy in the synthesis of enantiomerically pure p-menthane derivatives. Limonene, which is commercially available in both enantiomeric forms, is a frequent starting point. cnr.it For example, (+)- and (–)-limonene can be converted to the corresponding enantiomers of p-mentha-1,8-dien-9-al, which then serve as precursors for various chiral p-menthane derivatives. cnr.itresearchgate.net Other chiral pool starting materials for related structures include (+)-camphor and (–)-carvone. nih.govrsc.org

Kinetic resolution, often enzyme-mediated, is another key strategy for separating enantiomers or diastereomers. Lipase-mediated resolution has been successfully applied to mixtures of p-menth-1-en-9-ol diastereomers. cnr.it For example, porcine pancreas lipase (PPL) can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the resulting ester from the unreacted alcohol. cnr.itmdpi.com This technique, followed by crystallization, can yield enantiomerically and diastereomerically pure isomers of p-menth-1-en-9-ol. cnr.it The efficiency of such resolutions is highly dependent on the enzyme's enantioselectivity. researchgate.net

Table 1: Chiral Synthesis Strategies for p-Menthane Derivatives

| Strategy | Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | (+)-p-Mentha-1,8-dien-9-al | Baker's yeast | (8R)-p-Menth-1-en-9-ol (97% de) | cnr.it |

| Diastereoselective Reduction | (−)-p-Mentha-1,8-dien-9-al | Baker's yeast | (8R)-p-Menth-1-en-9-ol (96% de) | cnr.it |

| Chiral Pool Synthesis | (+)-Limonene | Metalation, oxidation | (+)-p-Mentha-1,8-dien-9-al | cnr.it |

| Chiral Pool Synthesis | (−)-Limonene | Metalation, oxidation | (−)-p-Mentha-1,8-dien-9-al | cnr.it |

| Lipase-Mediated Resolution | Mixture of p-menth-1-en-9-ol diastereomers | PPL-catalyzed acetylation | Enantiopure p-menth-1-en-9-ol isomers | cnr.it |

| Chiral Pool Synthesis | (+)-p-menth-1-en-9-ol | - | (−)-Hapalindole U, (+)-Ambiguine H | nih.govrsc.org |

Chemical Transformations and Derivative Synthesis of this compound

Oxidative and Reductive Transformations

The aldehyde functional group of this compound and the corresponding alcohol, p-menth-1-en-9-ol, are readily interconverted through oxidation and reduction reactions. The oxidation of p-menth-1-en-9-ol to this compound can be achieved using oxidizing agents like manganese dioxide (MnO2). cnr.it Conversely, the reduction of the aldehyde to the primary alcohol is a key step in many synthetic pathways. cnr.it

Further oxidation can occur at other positions of the p-menthane ring system. For example, biotransformation of related p-menthane monoterpenes by microorganisms can lead to the oxidation of the C-7 methyl group to form a carboxylic acid. mdpi.com Reductive transformations are also crucial, such as the baker's yeast-mediated reduction of the C(8)=C(10) double bond in p-mentha-1,8-dien-9-al to yield this compound derivatives. cnr.it

Cyclization Reactions of P-Menth-1-ene Derivatives

Derivatives of p-menth-1-ene can undergo various cyclization reactions to form bicyclic structures. For instance, 9-hydroxy-p-menth-1-ene derivatives are prone to acid-catalyzed cyclization, which results in the formation of 3,9-epoxy-p-menthane ethers. researchgate.net This intramolecular reaction creates a new ether linkage between C-3 and C-9. researchgate.net

Another type of cyclization is the oxonium-ene reaction. The reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides, mediated by a Lewis acid such as boron trifluoride etherate, can produce oxabicyclo[3.3.1]nonanone structures. acs.org This reaction proceeds through a (3,5)-oxonium-ene type cyclization. acs.org

Epoxidation of Related P-Menthane Structures

The double bonds in the p-menthane ring system are susceptible to epoxidation. The epoxidation of p-menth-1-ene with organic peroxy acids typically yields a mixture of cis and trans epoxides. perfumerflavorist.com Similarly, the epoxidation of p-menth-1-en-9-ol produces a mixture of diastereomeric epoxides. cnr.it These epoxides are valuable intermediates; for example, acid-catalyzed cyclization of one of the diastereomeric epoxides of p-menth-1-en-9-ol can lead to the formation of cineole derivatives. cnr.it The epoxidation of the exocyclic double bond in limonene is also a common transformation, leading to limonene oxide, which can be further functionalized. sigmaaldrich.com

Formation of this compound Isomers and Analogues

The synthesis of isomers and analogues of this compound is important for structure-activity relationship studies and for accessing a wider range of chemical diversity. Isomers can be generated through various synthetic strategies. For example, different isomers of p-menth-1-en-9-ol, the precursor to the aldehyde, can be prepared and separated using the chemoenzymatic methods described previously. cnr.it

Analogues with different substitution patterns can also be synthesized. For instance, reacting p-menth-1-ene with acid anhydrides in the presence of a catalyst like zinc chloride can produce alkyl (1-p-menth-6-en-yl) ketones. perfumerflavorist.com Furthermore, the proneness of 9-hydroxy-p-menth-1-ene derivatives to undergo acid-catalyzed cyclization can be exploited to create analogues like linden ether and its isomers. researchgate.net The synthesis of such analogues often involves multi-step sequences including reactions like Grignard additions and dehydrations. researchgate.net

Table 2: Chemical Transformations of p-Menthane Structures

| Transformation | Substrate | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | p-Menth-1-en-9-ol | MnO2 | This compound | cnr.it |

| Reduction | p-Mentha-1,8-dien-9-al | Baker's yeast | p-Menth-1-en-9-ol | cnr.it |

| Cyclization | 9-Hydroxy-p-menth-1-ene derivative | aq. HCl | 3,9-Epoxy-p-menthane ether | researchgate.net |

| Epoxidation | p-Menth-1-ene | Organic peroxy acid | cis- and trans-p-Menth-1-ene epoxide | perfumerflavorist.com |

| Epoxidation | p-Menth-1-en-9-ol | Peroxy acid | Diastereomeric epoxides | cnr.it |

| Analogue Synthesis | p-Menth-1-ene | Acetic anhydride, ZnCl2 | Alkyl (1-p-menth-6-en-yl) ketone | perfumerflavorist.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC-MS is instrumental in determining its purity, elucidating its structure through fragmentation patterns, and establishing its presence in complex mixtures.

Retention indices (RI) are critical parameters in GC analysis, providing a standardized measure of a compound's retention time under specific chromatographic conditions. These values are particularly useful for identifying compounds when mass spectral data alone is ambiguous or when comparing results across different laboratories or instruments. This compound has been characterized using various GC columns, with reported retention indices aiding in its identification. For instance, on a standard non-polar column, retention indices have been reported around 1271-1285 nih.gov. On semi-standard non-polar columns, values range from 1289-1312 nih.gov. Using a polar column, higher retention indices, such as 1904-1949, have been observed nih.gov. These values, when compared against databases or known standards, help confirm the presence of this compound in analyzed samples mdpi.comnih.govsigmaaldrich.comresearchgate.net.

Table 1: Representative Retention Indices for this compound

| Column Type | Retention Index Range | Reference |

| Standard Non-polar | 1271-1285 | nih.gov |

| Semi-standard Non-polar | 1289-1312 | nih.gov |

| Standard Polar | 1904-1949 | nih.gov |

The mass spectrum of this compound, obtained via electron ionization (EI) in GC-MS, provides a characteristic fragmentation pattern that serves as a fingerprint for its identification. Common fragmentation pathways involve the cleavage of bonds within the molecule, leading to fragment ions of specific mass-to-charge ratios (m/z). Key fragment ions observed for this compound typically include m/z 68.0 (often the base peak), 79.0, 67.0, 41.0, and 93.0 nih.govnih.gov. The molecular ion peak (M+) for this compound (C10H16O) is expected at m/z 152, though it may be weak or absent in EI spectra due to facile fragmentation nist.gov. The interpretation of these fragmentation patterns, often compared against spectral libraries like NIST, is crucial for confirming the compound's identity and structure researchgate.netmdpi.com. For example, fragmentation patterns can reveal characteristic losses of methyl groups or other small moieties, providing clues about the molecule's architecture etamu.eduwhitman.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, including the determination of connectivity, stereochemistry, and conformational preferences of organic molecules like this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and environment of hydrogen atoms in a molecule. For this compound, ¹H NMR spectra would typically show signals corresponding to the aldehyde proton (around 9-10 ppm), vinyl protons, allylic protons, and protons on the saturated ring carbons, each with characteristic chemical shifts and splitting patterns nih.gov.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the number and types of carbon atoms. This compound would exhibit signals for the aldehyde carbonyl carbon (around 200 ppm), olefinic carbons, and saturated carbons of the cyclohexene ring nih.gov.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing direct and long-range correlations between nuclei. COSY helps identify proton-proton couplings, revealing adjacent protons. HSQC correlates directly bonded protons and carbons, aiding in assigning specific proton signals to their respective carbon atoms. HMBC provides correlations between protons and carbons separated by two or three bonds, which is particularly useful for confirming the carbon skeleton and the position of functional groups, such as the aldehyde group and the double bond within the cyclohexene ring sigmaaldrich.com. These techniques collectively enable the unambiguous assignment of all signals, confirming the structure of this compound and differentiating it from potential isomers.

While this compound is a relatively small molecule, NMR can still provide insights into its preferred conformations in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (a 2D NMR technique) can reveal through-space proximity between protons, offering clues about the spatial arrangement of different parts of the molecule. The flexibility of the cyclohexene ring and the orientation of the aldehyde group can be investigated by analyzing coupling constants and NOE data, although detailed conformational studies might require more specialized computational or experimental approaches.

Infrared (IR) and Raman Spectroscopy in Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ is expected for the C=O stretching vibration of the aldehyde group. The C=C stretching vibration of the cyclohexene ring typically appears around 1640-1680 cm⁻¹, and C-H stretching vibrations for the alkene and alkane parts of the molecule would be observed in the 2850-3100 cm⁻¹ range hmdb.ca. The presence of these specific absorption bands strongly supports the identification of the aldehyde and alkene functionalities within this compound.

Raman Spectroscopy complements IR spectroscopy by providing complementary vibrational information. Similar to IR, Raman spectra would exhibit characteristic peaks for the aldehyde carbonyl (C=O) and the C=C double bond. The specific vibrational modes and their intensities in both IR and Raman spectra provide a unique fingerprint for this compound, aiding in its identification and quality control.

Table 2: Key Functional Groups and Expected Spectroscopic Signatures for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Band (cm⁻¹) |

| Aldehyde (C=O) | 1720-1740 (strong) | ~1730 |

| Alkene (C=C) | 1640-1680 | ~1650 |

| C-H (sp³-hybridized) | 2850-2960 | ~2870, ~2940 |

| C-H (sp²-hybridized) | 3000-3100 | ~3030 |

Compound Name Table:

| Common Name | IUPAC Name / Systematic Name |

| Perillaldehyde | This compound |

Chiral Chromatography for Enantiomeric Excess Determination

This compound exists as enantiomers, and determining its enantiomeric excess (ee) is crucial for understanding its biological activity and for quality control in various applications. Chiral chromatography is the primary method for achieving this separation and quantification.

Methodology: Chiral Gas Chromatography (GC) is frequently employed for the enantiomeric separation of this compound. This technique utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to their separation based on these differential interactions. Common CSPs used for terpene aldehydes and related compounds include cyclodextrin (B1172386) derivatives, such as those coated on silica (B1680970) phases (e.g., Cyclodex-B, Chirasil-DEX CB) mdpi.comup.ptnih.govresearchgate.net. The separation is achieved by optimizing parameters like column type, temperature program, carrier gas flow rate, and detector settings.

Enantiomeric Excess (ee) Determination: Once the enantiomers are separated chromatographically, the enantiomeric excess is calculated from the peak areas of the chromatogram. The formula for enantiomeric excess is:

Research has demonstrated the application of chiral GC for analyzing compounds like perillaldehyde. For instance, a beta-DEX cyclodextrin column was used in a method development for optically active food flavor chemicals, including perillaldehyde up.pt. While specific ee values for this compound are not universally cited across all retrieved documents, the methodology is well-established for this class of compounds up.ptnih.gov. Studies involving the synthesis of chiral derivatives from perillaldehyde often employ chiral GC to confirm the stereochemical purity of the products, with methods specifying columns like Chirasil-DEX CB nih.gov.

Data Table 4.4.1: Example Chiral GC Parameters for Terpene Aldehyde Analysis

| Parameter | Specification | Notes |

| Column | Cyclodextrin-based chiral stationary phase | e.g., Cyclodex-B, Chirasil-DEX CB |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | Standard dimensions for GC analysis |

| Carrier Gas | Helium | Common inert carrier gas for GC |

| Injector Temp. | 250-280 °C | Standard for volatile compounds |

| Oven Program | Initial hold (e.g., 60 °C for 2.5 min), ramp to final temp. | Varies based on specific analyte volatility and column |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification and quantification |

| Injection Volume | 0.1 - 1.0 µL | Typically neat or diluted sample |

Integration of Analytical Techniques for Complex Mixture Analysis

This compound is often found as a component within complex natural matrices, such as essential oils from various plants cabidigitallibrary.orgmdpi.comjksus.orgresearchgate.netasianpubs.orgnih.gov. Analyzing it in these mixtures necessitates the integration of multiple analytical techniques to ensure accurate identification, quantification, and differentiation from other compounds.

Common Analytical Workflows: A typical workflow for analyzing this compound in complex mixtures involves several steps:

Sample Preparation: This may include extraction of the essential oil from the plant material, often via hydro-distillation or solvent extraction cabidigitallibrary.orgjksus.orgasianpubs.orgnih.gov. For specific applications like honey analysis, techniques such as headspace solid-phase microextraction (HS-SPME) or simultaneous steam distillation-solvent extraction are employed mdpi.commdpi.com.

Chromatographic Separation: Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the cornerstone for separating the volatile components of essential oils. GC-MS provides both separation and identification based on mass spectra and retention indices cabidigitallibrary.orgjksus.orgresearchgate.netasianpubs.orgnih.govmdpi.comnih.gov. GC-FID is primarily used for quantitative analysis.

Identification and Quantification:

GC-MS: Compounds are identified by comparing their mass spectra and retention indices to spectral libraries and known standards. This compound has been identified in various essential oils using this technique cabidigitallibrary.orgmdpi.comjksus.orgresearchgate.netasianpubs.orgnih.govmdpi.comnih.govresearchgate.net. Mass spectra can sometimes be used for tentative identification if a commercial standard is unavailable nih.gov.

GC-FID: Used for quantifying the identified components based on their peak areas, often after calibration with authentic standards.

NMR Spectroscopy: While not always the primary separation technique for complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chromatographic methods or for structural elucidation of isolated compounds, providing detailed structural information mdpi.comresearchgate.net.

Multivariate Statistical Analysis: Techniques like Principal Component Analysis (PCA) are often applied to GC-MS data from complex mixtures to identify marker compounds and differentiate samples based on their chemical profiles, as seen in honey analysis mdpi.comnih.gov.

Research Findings in Complex Mixtures: this compound has been identified in the essential oils of Cymbopogon giganteus cabidigitallibrary.org, citrus honey volatiles mdpi.commdpi.com, Cytisus triflorus jksus.org, rose oils mdpi.comresearchgate.net, Rhaponticum carthamoides roots and rhizomes nih.gov, Lavandula multifida researchgate.net, dandelion honey researchgate.net, and Amomum subulatum fruit nih.gov. In some studies, it was tentatively identified due to the lack of a commercial standard nih.gov. Its presence and relative abundance can serve as indicators for the botanical or geographical origin of natural products mdpi.commdpi.com. For instance, in honey analysis, this compound, along with other compounds like phenylacetaldehyde (B1677652) and methyl anthranilate, has been suggested as a chemical marker for citrus honey mdpi.commdpi.com.

Data Table 4.5.1: Identified Compounds in Essential Oils Including this compound

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Retention Index (RI) | Relative Percentage (%) | Source/Matrix | Analytical Technique |

| This compound | C₁₀H₁₆O | 152.23 | 1217 | 0.56 | Cymbopogon giganteus essential oil | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | (not specified) | (trace) | Citrus honey volatiles | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | 1217 | 1.10 | Cytisus triflorus essential oil (flowering) | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | 1224 | 0.07 | Rose Oil (R. damascena) | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | 1191 | 0.23 | Amomum subulatum fruit essential oil (Indian) | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | 1188 | 0.23 | Amomum subulatum fruit essential oil (KSA) | GC-MS |

| This compound | C₁₀H₁₆O | 152.23 | 1210 | 0.01 | Jasminum grandiflorum essential oil | GC-FID |

(Note: Retention Index (RI) values can vary significantly depending on the GC column and conditions used. Data presented are examples from cited literature.)

Significance of Monoterpenoids in Biological Systems and Chemical Research

Monoterpenoids, as a class, are vital to plant life and have garnered significant interest in scientific research due to their broad biological activities and diverse applications.

Monoterpenoids are produced by plants as secondary metabolites, serving crucial ecological roles such as defense against herbivores, pathogens, and environmental stresses like high temperatures unn.edu.ngacademicjournals.org. They are also involved in plant communication, for instance, attracting pollinators through their characteristic scents unn.edu.ngacademicjournals.org.

In chemical research, monoterpenoids are studied for their potential therapeutic properties. Many exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities bohrium.comresearchgate.netnih.govresearchgate.netjmbfs.orgmdpi.comnih.govmdpi.comnih.gov. For example, compounds like limonene (B3431351) and perillyl alcohol, which share structural similarities with Perillaldehyde (B36042), have shown promise in cancer research academicjournals.orgjmbfs.org. The aromatic nature of many monoterpenoids also makes them valuable in the flavor and fragrance industries, contributing distinctive scents and tastes to a wide array of products wikipedia.orgmedkoo.comchemeurope.comchemimpex.com.

Current Research Landscape and Knowledge Gaps Concerning P Menth 1 En 9 Al

Research into Perillaldehyde (B36042) is active, focusing on its multifaceted biological activities and potential applications.

Current investigations highlight Perillaldehyde's potent antimicrobial properties, demonstrating efficacy against bacteria like Acinetobacter baumannii and fungi such as Botrytis cinerea mdpi.comnih.govnih.gov. Its antioxidant and anti-inflammatory effects are also subjects of study, with potential implications for mitigating oxidative stress and inflammatory responses researchgate.netjmbfs.orgnih.govmdpi.com.

In the realm of oncology, Perillaldehyde has shown cytotoxic effects on cancer cell lines, including leukemia cells, by mechanisms that may involve mitochondrial damage and modulation of key cellular pathways researchgate.netjmbfs.orgmdpi.com. Its ability to inhibit fungal growth and protect fruits from postharvest rot also points to its utility as a natural preservative mdpi.comnih.gov.

While research is extensive, specific knowledge gaps may persist regarding the detailed molecular mechanisms underlying all its biological effects. Further studies are needed to fully elucidate its interactions with cellular targets and to explore its full therapeutic potential in clinical settings. Understanding the subtle differences in biological activity between its enantiomers also remains an area of ongoing interest.

Biological Activities and Mechanistic Investigations of P Menth 1 En 9 Al

Antimicrobial Efficacy and Mechanisms of Action (Non-Human Models)

Perillaldehyde (B36042) exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against various bacteria and fungi. These properties make it a candidate for applications in food preservation and potentially as a therapeutic agent.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (in vitro)

In vitro studies have demonstrated perillaldehyde's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, perillaldehyde has shown potent antimicrobial activity against Acinetobacter baumannii, a bacterium often associated with hospital-acquired infections and pneumonia, with a minimum inhibitory concentration (MIC) of 287.08 μg/mL nih.gov. It also exhibits activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, with reported MIC values around 2.85 mg/mL tandfonline.com. Similarly, perillaldehyde has demonstrated efficacy against Escherichia coli tandfonline.com, a common Gram-negative bacterium.

Table 1: Antibacterial Activity of Perillaldehyde against Selected Bacterial Strains

| Bacterial Strain | MIC Value | Reference |

| Acinetobacter baumannii 5F1 | 287.08 μg/mL | nih.gov |

| Staphylococcus aureus | 12.50 µL/mL | mdpi.com |

| Staphylococcus epidermidis | 12.50 µL/mL | mdpi.com |

| Staphylococcus haemoliticus | 12.50 µL/mL | mdpi.com |

| Bacillus subtilis | ~2.85 mg/mL | tandfonline.com |

| Escherichia coli | ~2.85 mg/mL | tandfonline.com |

Note: MIC values can vary depending on the specific assay conditions and bacterial strains used.

Antifungal Properties (in vitro)

Perillaldehyde has also demonstrated significant antifungal activity against a range of pathogenic fungi. It effectively inhibits the growth of Penicillium citrinum, a pathogen affecting fruits, with an MIC of 120 μL/L spkx.net.cn. Against Aspergillus niger, a common cause of food spoilage, perillaldehyde showed an MIC of 0.25 μl/ml japsonline.com. Furthermore, it exhibits antifungal effects against Fusarium solani, a significant postharvest disease agent, with MICs of 1.5 mL/L in contact methods and 0.175 mL/L in vapor phase methods mdpi.com. In studies involving Candida albicans, a yeast pathogen, perillaldehyde displayed a remarkable antifungal effect with an MIC of 0.4 μL/mL nih.gov. Its activity against Aspergillus flavus has also been reported, with an MIC of 0.343 μL/mL researchgate.net.

Table 2: Antifungal Activity of Perillaldehyde against Selected Fungal Species

| Fungal Species | MIC Value | Reference |

| Penicillium citrinum | 120 μL/L | spkx.net.cn |

| Aspergillus niger | 0.25 μl/ml | japsonline.com |

| Fusarium solani (contact) | 1.5 mL/L | mdpi.com |

| Fusarium solani (vapor) | 0.175 mL/L air | mdpi.com |

| Candida albicans | 0.4 μL/mL | nih.gov |

| Aspergillus flavus | 0.343 μL/mL | researchgate.net |

Note: MIC values can vary depending on the specific assay conditions and fungal strains used.

Proposed Cellular and Molecular Targets of Antimicrobial Action

The antimicrobial mechanisms of perillaldehyde are multifaceted, involving disruption of cellular integrity and interference with vital metabolic processes. Studies suggest that perillaldehyde can damage the cell membrane, leading to increased permeability and leakage of intracellular components like soluble protein, sugar, and nucleic acids spkx.net.cnnih.govresearchgate.net. This disruption is often accompanied by an increase in malondialdehyde (MDA) content and a decrease in ergosterol, total lipid, and chitin, which are crucial for fungal cell wall and membrane structure spkx.net.cnresearchgate.net.

Perillaldehyde has also been shown to induce reactive oxygen species (ROS) accumulation within microbial cells nih.govnih.govacs.orgasm.org. This oxidative stress can lead to cellular damage, including mitochondrial dysfunction, evidenced by a decrease in mitochondrial membrane potential (MMP) and the release of cytochrome c, potentially triggering apoptosis researchgate.netnih.govacs.orgasm.org. Some research indicates that perillaldehyde's antifungal action against Aspergillus flavus involves the induction of apoptosis through a metacaspase-dependent pathway nih.govacs.org. However, in Botrytis cinerea, while apoptosis is induced, it appears to be metacaspase-independent asm.org. Furthermore, perillaldehyde can interfere with energy metabolism by inhibiting dehydrogenase gene expression and reducing reducing power nih.gov. Other proposed mechanisms include interference with ribosomal function, protein ubiquitination, and autophagic activities researchgate.net. In bacteria like Acinetobacter baumannii, perillaldehyde has been observed to inhibit quorum sensing, thereby hindering biofilm formation nih.gov.

Antioxidant Potential and Radical Scavenging Properties (in vitro)

Perillaldehyde exhibits notable antioxidant potential, capable of scavenging free radicals and mitigating oxidative damage, which is crucial for preventing cellular damage associated with various diseases.

DPPH and H2O2 Radical Scavenging Assays

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H2O2) scavenging assays, are commonly used to evaluate antioxidant capacity. While specific IC50 values for pure perillaldehyde in these assays are not always explicitly detailed in isolation, studies involving essential oils rich in perillaldehyde or perillaldehyde derivatives indicate significant antioxidant activity researchgate.netneliti.comscience.govscience.govtubitak.gov.trrjpbcs.com. For instance, perillaldehyde has been identified as a major constituent in oils exhibiting good antioxidant activity in DPPH and H2O2 scavenging assays neliti.comscience.govscience.gov. Some studies suggest that perillaldehyde shows better activity at concentrations above 50 µg/mL in these assays researchgate.net. Its antioxidant potential is comparable to or, in some cases, superior to certain standard antioxidants, depending on the specific assay and concentration researchgate.netscience.gov.

Table 3: Antioxidant Activity of Perillaldehyde (or Perillaldehyde-rich Extracts) in DPPH and H2O2 Scavenging Assays

| Assay Type | Compound/Extract | IC50 Value (approximate) | Reference |

| DPPH Radical | Perillaldehyde (as main component of oil) | Varies, generally active | researchgate.netneliti.comscience.govscience.govtubitak.gov.trrjpbcs.com |

| H2O2 Scavenging | Perillaldehyde (as main component of extract) | Varies, generally active | science.gov |

Note: Specific IC50 values for pure perillaldehyde are not consistently reported across all studies; values often refer to complex mixtures or extracts where perillaldehyde is a significant component.

Involvement in Lipid Peroxidation Inhibition

Perillaldehyde has also demonstrated a role in inhibiting lipid peroxidation, a process where free radicals damage lipids, leading to cellular dysfunction and contributing to various diseases. Studies have indicated that perillaldehyde and its derivatives can neutralize free radicals generated during lipid peroxidation nih.gov. Essential oils containing perillaldehyde have shown good lipid peroxidation inhibition activity, with IC50 values reported as low as 17.97 ± 5.40 μg/mL for a β-carotene-linoleic acid assay when perillaldehyde was a major constituent science.gov. Furthermore, perillaldehyde has been implicated in inducing ferroptosis in cancer cells, a process characterized by increased lipid peroxidation and iron accumulation nih.govresearchgate.net. This suggests that perillaldehyde can modulate lipid metabolism and protect against oxidative damage to lipids, though its role in inducing ferroptosis in cancer cells highlights a complex interaction with lipid peroxidation pathways.

Anti-inflammatory Effects and Related Biological Pathways (Non-Human Models)

Perillaldehyde has demonstrated potential in modulating inflammatory responses in non-human models. Studies have investigated its impact on key inflammatory mediators and signaling pathways, suggesting a role in dampening excessive inflammation.

In vitro Inflammatory Mediator Modulation

In vitro studies using macrophage cell lines have provided insights into perillaldehyde's anti-inflammatory properties. Perillaldehyde (PA) has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in RAW264.7 macrophage cells nih.gov. Furthermore, it has been observed to inhibit the expression of matrix metalloproteinase-9 (MMP-9) nih.gov. In human corneal epithelial cells (HCECs) stimulated with Aspergillus fumigatus mycelium, perillaldehyde (PAE) significantly reduced the mRNA and protein levels of pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, and IL-8 nih.gov. These effects were accompanied by the inhibition of Dectin-1-mediated inflammation and reduced neutrophil recruitment nih.gov. Mechanistically, perillaldehyde has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation nih.gov. In macrophage models, perillaldehyde also induced the activation of c-Jun N-terminal kinases (JNKs) while not affecting nuclear factor-κB (NF-κB) p65 nih.gov. The half maximal inhibitory concentration (IC50) for decreased TNF-α mRNA levels in response to perillaldehyde was reported to be 171.7 μM nih.gov.

Table 1: In vitro Inflammatory Mediator Modulation by Perillaldehyde

| Inflammatory Mediator/Pathway | Effect | Cell Model | Reference |

| TNF-α | Suppression of LPS-induced expression | RAW264.7 | nih.gov |

| IL-1β | Suppression of LPS-induced expression | RAW264.7 | nih.gov |

| IL-6 | Suppression of LPS-induced expression | RAW264.7 | nih.gov |

| IL-8 | Suppression of A. fumigatus-induced expression | HCECs | nih.gov |

| MMP-9 | Suppression of LPS-induced expression | RAW264.7 | nih.gov |

| Dectin-1 | Inhibition of expression | HCECs | nih.gov |

| JNKs | Activation | RAW264.7 | nih.gov |

| Nrf2/HO-1 Signaling Pathway | Activation | HCECs | nih.gov |

Cytotoxic Studies in Cancer Cell Lines (Non-Human Origin)

Perillaldehyde and its derivatives have exhibited significant cytotoxic and antiproliferative activities against a range of human cancer cell lines, indicating their potential as anticancer agents.

In vitro Antiproliferative Activity in Specific Cancer Models

Perillaldehyde derivatives have shown promising anticancer effects. For instance, amino-modified derivatives of (S)-perillyl alcohol demonstrated enhanced antiproliferative activity in human lung cancer A549 cells, human melanoma A375-S2 cells, and human fibrosarcoma HT-1080 cells compared to (S)-perillyl alcohol itself researchgate.net. Two specific derivatives, 27a and 27b, exhibited IC50 values below 100 μM in these cell lines researchgate.net. Perillaldehyde 1,2-epoxide (PE), a derivative, displayed high cytotoxicity against human tumor cell lines, including ovarian cancer (OVCAR-8), colon carcinoma (HCT-116), glioblastoma (SF-295), and leukemia (HL-60), with IC50 values ranging from 9.70 μM to 23.61 μM academicjournals.orgacademicjournals.org. Notably, PE showed the highest cytotoxicity against the HL-60 cell line with an IC50 of 9.70 μM academicjournals.orgacademicjournals.org. Perillaldehyde 8,9-epoxide has also demonstrated high cytotoxic activity against colon carcinoma, ovarian adenocarcinoma, glioblastoma, and leukemia cell lines, with IC50 values below 4.0 μg/mL mdpi.com. Furthermore, novel N-arylamide derivatives of (S)-perillic acid showed substantial anti-proliferative effects on HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with derivative 5 achieving IC50 values of 1.49 ± 0.43 μg/mL against HepG2 and 3.10 ± 0.12 μg/mL against U251 rsc.org. Perillaldehyde (PAH) has also been shown to inhibit the growth of gastric cancer cells in vitro frontiersin.org.

Structure-Activity Relationships (SAR) in P-Menth-1-en-9-al and its Derivatives

Influence of Functional Group Modifications on Activity

The strategic modification of functional groups within a molecule is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, improving pharmacokinetic properties, or reducing toxicity. This compound, commonly known as perillaldehyde, a naturally occurring monoterpenoid aldehyde, serves as a valuable scaffold for such investigations. Research into its derivatives has revealed how altering its chemical structure can significantly influence its potency and spectrum of biological effects, particularly in the context of anticancer and antimicrobial activities.

Epoxide Derivatives and Cytotoxicity

One significant area of functional group modification involves the introduction of an epoxide moiety. Studies have explored the synthesis and biological evaluation of epoxide derivatives of perillaldehyde and its related compound, perillyl alcohol. For instance, perillaldehyde 8,9-epoxide (PAHE) and perillaldehyde 1,2-epoxide (PE) have been synthesized and tested for their cytotoxic and antitumor activities. These modifications have often led to enhanced potency compared to the parent compounds.

Research indicates that the presence of both epoxide and aldehyde functional groups can contribute to increased cytotoxicity, potentially by enhancing electrophilicity and interaction with biological targets like DNA nih.govacademicjournals.org. Comparative studies have demonstrated that epoxide derivatives can exhibit higher in vitro growth inhibition (GI%) values against various cancer cell lines. For example, perillaldehyde 8,9-epoxide showed a higher GI% (96.32–99.89%) compared to perillyl alcohol (90.92–95.82%) across several tumor cell lines . Similarly, perillaldehyde 1,2-epoxide displayed high cytotoxicity with a GI% exceeding 95% for multiple human tumor cell lines, and specific IC50 values ranging from 9.70 μM in HL-60 leukemia cells to 23.61 μM in HCT-116 colon carcinoma cells academicjournals.org.

In vivo studies have also supported the enhanced activity of these epoxide derivatives. In an experimental model using Sarcoma 180 tumors, perillaldehyde 8,9-epoxide demonstrated notable tumor growth inhibition rates, with values of 38.4% and 58.7% at doses of 100 and 200 mg/kg/day, respectively. These figures were generally higher than those observed for perillyl alcohol under similar conditions (35.3% and 45.4% at the same doses) mdpi.com. These findings suggest that the introduction of an epoxide group alongside the existing aldehyde functionality can amplify the compound's antitumor efficacy.

Amino-Modified Derivatives and Antiproliferative Effects

Another strategy for modifying the activity of perillaldehyde derivatives involves amino modifications. Studies have reported the design and synthesis of amino-modified derivatives of (S)-perillyl alcohol, using (S)-perillaldehyde as the starting material. These synthesized derivatives have demonstrated increased antiproliferative activity against human cancer cell lines, such as lung cancer (A549), melanoma (A375-S2), and fibrosarcoma (HT-1080), when compared to the parent compound, (S)-perillyl alcohol nih.gov. This highlights how the introduction of amine functionalities can modulate the compound's ability to inhibit cancer cell growth.

Other Modifications and Broadening Activities

Beyond epoxide and amino modifications, other structural alterations have been explored. For instance, the condensation of perillaldehyde with amine derivatives has yielded Schiff base derivatives and heterocyclic compounds such as chromeno-pyrimidines. These derivatives have shown potential in various biological activities, including antibacterial and antioxidant properties nih.gov. While these studies often involve modifications of related structures or the creation of complex derivatives, they underscore the versatility of the perillaldehyde scaffold in generating compounds with diverse biological profiles.

Comparative Activity Data

The following table summarizes key findings on the influence of functional group modifications on the antitumor and cytotoxic activities of perillaldehyde and related compounds.

Ecological Roles and Applied Research Considerations

Role of P-Menth-1-en-9-al in Plant-Environment Interactions

As a member of the menthane monoterpenoids class, this compound is part of a large group of compounds that are crucial to how plants interact with their surroundings hmdb.cafoodb.ca. These interactions are often mediated by volatile organic compounds (VOCs) that plants release into the atmosphere.

Monoterpenoids, the chemical class to which this compound belongs, are widely recognized for their role in plant defense. Plants produce these compounds as protective agents against a wide range of organisms, including herbivorous insects and microbial pathogens. Essential oils derived from plants such as Citrus and Mentha species, which contain a complex mixture of monoterpenoids and other volatile compounds, have demonstrated antimicrobial and antifungal activities nih.govresearchgate.netderpharmachemica.com. While the essential oils of certain Citrus species are known to possess biological activities, the specific contribution of this compound to these defense mechanisms has not been individually quantified in detailed studies nih.govingentaconnect.com. The defensive role is typically a result of the synergistic effects of multiple compounds within the essential oil.

Plants utilize a vast vocabulary of VOCs to communicate with other organisms, including insects and other plants. These chemical signals can attract pollinators, repel herbivores, or even warn neighboring plants of an impending threat. As a volatile aldehyde, this compound contributes to the complex aromatic profile, or "scent," of the plants in which it is found, such as Citrus reticulata (mandarin orange) and wild celery foodb.canih.gov. This scent profile is critical for mediating interactions. For example, the blend of volatiles released by a plant can attract beneficial insects that prey on herbivores. While the general function of monoterpenoid VOCs in plant communication is well-established, the specific signaling roles and communicative functions of this compound are areas that require more targeted research.

This compound as a Biochemical Marker

The distinct occurrence of this compound in certain plant species and food products makes it a valuable biochemical marker for determining authenticity and assessing quality.

The volatile chemical profile of honey is a direct reflection of the nectar source foraged by bees, making it a chemical fingerprint for determining botanical origin nih.gov. This compound has been identified as a significant volatile marker for authenticating specific types of monofloral honey.

Research has shown that this compound is a potential marker for chestnut (Castanea) honey from Croatia nih.gov. Furthermore, in studies of citrus honey, its presence is highly correlated (with a correlation factor of 0.903) with methyl anthranilate, a primary marker for this honey type. The combined detection of this compound with other compounds like lilac aldehydes provides a more precise method for the unmistakable classification of citrus honey researchgate.net.

Beyond honey, this compound is a known constituent of various fruits and plants. Its presence in the essential oils of Citrus species, such as Citrus reticulata, and in plants like wild celery and blackberries, allows it to serve as a potential marker for products derived from these sources hmdb.cafoodb.canih.gov.

Table 1: this compound as a Volatile Marker in Food Products

| Food Product | Botanical Origin | Role of this compound |

| Honey | Citrus spp. | Significant predictive marker, highly correlated with methyl anthranilate researchgate.net. |

| Honey | Castanea spp. (Chestnut) | Identified as a potential volatile marker compound nih.gov. |

| Fruits | Citrus reticulata (Mandarin) | Component of the fruit's volatile profile nih.gov. |

| Fruits | Rubus spp. (Blackberry) | Identified as a constituent compound hmdb.ca. |

| Vegetables | Apium graveolens (Wild Celery) | Contributes to the characteristic aroma; potential biomarker for consumption foodb.ca. |

The sensory characteristics of food are paramount to their quality and consumer acceptance. This compound imparts a distinct aroma described as powerful, spicy, and herbaceous nih.gov. Its presence and concentration can, therefore, be a key indicator of the flavor profile and quality of food products.

In the context of high-value products like monofloral honeys, confirming the presence of characteristic volatile markers such as this compound is essential for verifying authenticity and preventing fraud nih.govresearchgate.net. For juices and essential oils derived from Citrus fruits, the composition of volatile compounds, including this compound, is a critical quality parameter that defines the product's aromatic character and commercial value khalsacollege.edu.in. The analysis of this and other volatile compounds provides a robust tool for quality control in the food industry.

Potential for Bio-Based Applications (excluding human clinical, safety, dosage)

The primary established bio-based application of this compound is in the flavor and fragrance industry. As a compound derived from natural botanical sources, it is utilized as a flavoring agent or adjuvant in food products to impart its characteristic spicy and herbal notes nih.gov. Its use is recognized by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under number 3178 nih.govthegoodscentscompany.com.

While many monoterpenoids are investigated for a wide range of bio-based applications, such as natural herbicides or insect repellents, specific research detailing such activities for isolated this compound is not extensively documented in current literature. Therefore, its principal role in bio-based applications remains centered on its contribution to the organoleptic properties of consumer products.

Natural Preservatives

Research specifically investigating the role of this compound as a natural preservative is limited. While many essential oils containing a diverse array of monoterpenoids are studied for their antimicrobial and antioxidant properties, the direct efficacy of isolated this compound has not been a significant focus of published research.

Aroma and Flavor Component Studies (excluding industrial applications, except as research subject)

This compound is recognized as a significant contributor to the aroma and flavor profiles of certain plants, most notably wild celery (Apium graveolens) foodb.ca. Its sensory characteristics are consistently described as having a powerful, spicy, and herbaceous quality nih.govthegoodscentscompany.com. This distinct organoleptic profile makes it a subject of interest in flavor research.

The compound is listed as a flavoring agent by regulatory bodies, indicating its role in sensory science nih.gov. Studies on the volatile compounds of celery have identified this compound as a component of its essential oil, contributing to the plant's characteristic scent icm.edu.pl. In fact, it has been suggested as a potential biomarker for the consumption of wild celery due to its distinct presence foodb.ca.

Beyond celery, this compound has also been reported in other organisms, including Citrus reticulata (mandarin orange) and Aloe africana nih.gov. Its presence in citrus species suggests a potential, though less characterized, role in their complex aroma profiles.

Below is a summary of the key research findings related to the aroma and flavor of this compound.

| Attribute | Description | Source Organism (Example) | Citation |

|---|---|---|---|

| Odor Profile | Spicy, herbaceous | Apium graveolens (Wild Celery) | nih.govthegoodscentscompany.com |

| Taste Profile | Herbal, spicy | Apium graveolens (Wild Celery) | foodb.ca |

| Reported Natural Occurrence | Wild celery, Citrus reticulata, Aloe africana | N/A | foodb.canih.gov |

| Regulatory Recognition | Recognized as a flavoring agent or adjuvant | N/A | nih.gov |

Theoretical and Computational Studies on P Menth 1 En 9 Al

Quantum Chemical Calculations and Molecular Modelingimsc.res.in

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure, molecular geometry, and spectroscopic properties of perillaldehyde (B36042). These methods allow for the prediction of molecular behavior that is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Applicationsimsc.res.in

Density Functional Theory (DFT) is widely utilized to investigate the electronic properties and reactivity of perillaldehyde acs.orgnih.govacs.orgphyschemres.orgresearchgate.netorkg.org. Studies commonly employ DFT with various basis sets and functionals, such as B3LYP/cc-pVDZ and B3LYP/6-31G**, to accurately model its molecular structure, vibrational frequencies, infrared intensities, Raman activities, and dipole strengths acs.orgnih.govacs.org. These calculations are crucial for assigning experimental spectra and understanding the molecule's vibrational modes acs.orgnih.gov. Furthermore, DFT is applied to determine global reactivity descriptors, analyze electronic structure, and map molecular electrostatic potential (MEP) to identify potential sites of interaction physchemres.orgresearchgate.net. DFT has also been used to study the chemical reactivity of perillaldehyde derivatives in different solvent environments, providing insights into how solvent polarity influences reaction pathways orkg.org. In specific chemical transformations involving perillaldehyde, DFT has been employed to analyze the energetic feasibility of ring-opening reactions in related oxazine (B8389632) intermediates mdpi.com.

Conformational Analysis and Energy Landscapes

Perillaldehyde exhibits significant conformational flexibility due to the presence of the cyclohexene (B86901) ring and the isopropenyl group. Computational studies have revealed that the molecule can exist in multiple stable conformations and rotamers acs.orgnih.govacs.org. Theoretical calculations, often using DFT, identify two primary conformers based on the axial or equatorial positioning of the isopropenyl substituent acs.orgnih.govacs.org. Within these, a total of twelve rotamers (six equatorial and six axial) have been characterized acs.orgnih.govacs.org. The most stable conformers are typically the equatorial ones, with three specific equatorial rotamers accounting for approximately 93% of the conformational population acs.orgnih.gov. The relative energies of these conformers are influenced by intramolecular dispersion forces, particularly those between the cyclohexene ring and the isopropenyl group researchgate.net. These computational analyses help in constructing potential energy surfaces (PES) along key dihedral angles, mapping the molecule's energy landscape and detailing the transitions between different stable forms acs.org.

Table 1: Conformational Landscape of Perillaldehyde

| Conformer Type | Number of Rotamers | Relative Stability | Key Structural Features Influencing Stability | Primary Computational Methods | References |

| Equatorial | 6 | Most Stable (ca. 93%) | Orientation of the isopropenyl group relative to the cyclohexene moiety | DFT (B3LYP/cc-pVDZ, B3LYP/6-31G) | acs.orgnih.govacs.org |

| Axial | 6 | Less Stable | Orientation of the isopropenyl group relative to the cyclohexene moiety | DFT (B3LYP/cc-pVDZ, B3LYP/6-31G) | acs.orgnih.govacs.org |

Molecular Docking and Dynamics Simulationsthescipub.com

Molecular docking is a powerful computational technique used to predict the binding affinity and orientation of a ligand (perillaldehyde) within the active site of a target protein or receptor. This approach is vital for understanding potential biological activities and guiding drug discovery efforts.

Prediction of Ligand-Receptor Interactionsthescipub.com

Perillaldehyde has been subjected to molecular docking studies against a variety of biological targets to predict its potential interactions and therapeutic relevance thescipub.comjmbfs.orgjmbfs.orgnih.govmdpi.comthescipub.com. These simulations have explored its binding to enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases thescipub.comthescipub.com. Docking studies have also investigated its interaction with the epidermal growth factor receptor (EGFR) kinase domain in the context of lung cancer jmbfs.orgjmbfs.org, and with heat shock protein 70 (HSP70) for chronic myeloid leukemia mdpi.com. Furthermore, its affinity towards quorum sensing (QS) receptors has been assessed to understand its anti-virulence properties against bacterial biofilms nih.gov. Software packages such as Surflex-docking and Molecular Operating Environment (MOE) are commonly employed for these simulations thescipub.comjmbfs.orgjmbfs.orgthescipub.com. The results of these docking studies provide predictions of ligand-receptor interactions, including binding modes and affinities, guiding further experimental validation.

Elucidation of Binding Modes for Biological Activities